Methyl 2-(1-bromoethyl)benzoate
Description
Historical Context and Evolution of Benzene (B151609) Derivatives as Synthetic Intermediates
The journey of benzene and its derivatives began in 1825 when Michael Faraday first isolated this novel hydrocarbon, which he named "bicarburet of hydrogen". scribd.com It was later in 1833 that Eilhard Mitscherlich synthesized it from gum benzoin (B196080) and named it benzene. scribd.com However, the true potential of benzene as a cornerstone of organic synthesis was unlocked after August Kekulé's groundbreaking proposal of its cyclic structure in 1865. scribd.comyoutube.comwikipedia.org This revelation paved the way for understanding the concept of aromaticity and the unique stability of these compounds. schoolwires.net
Initially, the term "aromatic" was used to describe benzene and its derivatives due to their distinct smells. schoolwires.net Over time, this classification evolved to be based on chemical structure and reactivity, specifically their unexpected stability despite a high degree of unsaturation. schoolwires.net The development of nomenclature, such as the ortho-, meta-, and para- prefixes for disubstituted benzenes, further systematized the study of these compounds. wikipedia.org Today, benzene derivatives are fundamental intermediates in the synthesis of a wide range of products, including pharmaceuticals, pesticides, and plastics. scribd.com
Strategic Importance of Halogenated Organic Compounds in Modern Chemical Research
Halogenated organic compounds, which contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are of immense strategic importance in modern chemical research. science.govchromatographyonline.comnih.gov Their utility stems from the unique properties that the halogen atom imparts to the organic molecule. The carbon-halogen bond is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.org The strength of this bond varies, with the carbon-iodine bond being the weakest, influencing the reactivity of the compound. libretexts.org
These compounds serve as versatile intermediates in a multitude of chemical transformations. science.gov The halogen atom can act as a good leaving group in nucleophilic substitution and elimination reactions, allowing for the introduction of various other functional groups. cymitquimica.com This reactivity is particularly enhanced in benzylic halides, where the halogen is attached to a carbon atom adjacent to a benzene ring. orgchemboulder.com The stability of the resulting benzylic carbocation or radical intermediate, due to resonance with the aromatic ring, makes these compounds highly reactive. orgchemboulder.com This enhanced reactivity allows for reactions to proceed under milder conditions and with a wider range of nucleophiles. Consequently, halogenated organic compounds are crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. science.govnih.gov
Positioning of Methyl 2-(1-bromoethyl)benzoate within Advanced Organic Chemistry: A Review of its Structural Uniqueness and Potential
This compound is a fascinating molecule that combines the structural features of both a substituted benzoate (B1203000) ester and a secondary benzylic halide. This unique combination of functional groups within a single molecule endows it with a distinct reactivity profile and positions it as a valuable tool in advanced organic synthesis.
The ester group, a methyl benzoate, influences the electronic properties of the aromatic ring. libretexts.orgorganic-chemistry.org The ester itself can undergo reactions such as hydrolysis. researchgate.net The benzylic bromide is the primary site of reactivity. As a secondary benzylic halide, it readily participates in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) and elimination reactions. orgchemboulder.comucalgary.cayoutube.com The stability of the intermediate benzylic carbocation is a key factor in its reactivity, allowing for reactions even with weak nucleophiles. youtube.com
The ortho-substitution pattern of the bromoethyl and methyl ester groups on the benzene ring introduces steric considerations that can influence the regioselectivity of its reactions. acs.org This structural arrangement makes this compound a specific and potentially stereoselective building block for the synthesis of more complex and architecturally defined molecules. Its utility has been demonstrated as a reactant in the preparation of compounds with potential neuroprotective activity. cymitquimica.comchemicalbook.com
Chemical Profile of this compound
| Property | Value |
| CAS Number | 2417-73-4 |
| Molecular Formula | C9H9BrO2 |
| Molecular Weight | 229.07 g/mol |
| Appearance | White to light yellow powder or crystal |
| Melting Point | 32-32.5 °C |
| Boiling Point | 114 °C at 0.44 Torr; 293.9 °C at 760 mmHg |
| Density | 1.460 g/cm³ (predicted); 1.46 g/cm³ |
| Solubility | Soluble in organic solvents like chloroform (B151607) and hexane; limited solubility in water |
Data sourced from multiple chemical suppliers and databases. cymitquimica.comchemicalbook.comichemical.comchemsrc.com
Structure
3D Structure
Properties
CAS No. |
16281-95-1 |
|---|---|
Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.10 g/mol |
IUPAC Name |
methyl 2-(1-bromoethyl)benzoate |
InChI |
InChI=1S/C10H11BrO2/c1-7(11)8-5-3-4-6-9(8)10(12)13-2/h3-7H,1-2H3 |
InChI Key |
HGTZHLPSLSVQRY-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1C(=O)OC)Br |
Canonical SMILES |
CC(C1=CC=CC=C1C(=O)OC)Br |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 1 Bromoethyl Benzoate
Direct Bromination Pathways for Alkyl-Substituted Methyl Benzoates
The most direct route to Methyl 2-(1-bromoethyl)benzoate involves the selective bromination of the ethyl side chain of Methyl 2-ethylbenzoate. Free radical bromination is the primary method for achieving this transformation, targeting the benzylic position due to its enhanced reactivity.
Free Radical Bromination of 2-Ethylbenzoate Derivatives
Free radical bromination provides a regioselective method for halogenating the benzylic position of alkylbenzenes. youtube.com The reaction typically employs a source of bromine radicals, such as N-Bromosuccinimide (NBS), in the presence of a radical initiator or under photochemical conditions.
The process is initiated by the homolytic cleavage of a radical initiator, such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN), upon heating or exposure to UV light. This generates initiator radicals that then react with the bromine source (e.g., NBS or Br₂) to produce a bromine radical (Br•).
The propagation phase consists of two key steps:
Hydrogen Abstraction: The highly reactive bromine radical selectively abstracts a hydrogen atom from the benzylic position of the ethyl group on Methyl 2-ethylbenzoate. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and hydrogen bromide (HBr).
Halogen Transfer: The benzylic radical then reacts with a molecule of Br₂ (or NBS) to form the desired product, this compound, and a new bromine radical, which continues the chain reaction.
Table 1: Key Reagents in Free Radical Bromination
| Role | Reagent Example | Function |
| Substrate | Methyl 2-ethylbenzoate | Provides the alkylbenzene framework. |
| Bromine Source | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br₂. |
| Initiator | Dibenzoyl Peroxide | Generates initial radicals upon heating. |
| Solvent | Carbon Tetrachloride (CCl₄) | Inert solvent that facilitates the radical chain. |
Regiochemical control is a critical aspect of this synthesis. The stability of the radical intermediate dictates the position of bromination. The homolytic bond dissociation energy for a benzylic C-H bond is significantly lower than that of a primary C-H bond. youtube.com
1-Bromoethyl Formation (Benzylic): Abstraction of the hydrogen from the carbon atom directly attached to the benzene (B151609) ring (the benzylic position) yields a secondary, resonance-stabilized benzylic radical. This stability makes it the most favorable site for radical formation.
Methylene Bromination (Primary): Abstraction of a hydrogen from the terminal methyl group of the ethyl substituent would form a primary radical. This is significantly less stable than the benzylic radical and is therefore a minor, often negligible, pathway under controlled conditions.
The use of N-Bromosuccinimide is particularly advantageous for maintaining selectivity, as it provides a low concentration of bromine, which favors the more selective bromination at the most reactive site.
The benzylic carbon in this compound is a stereocenter. Standard free radical bromination of Methyl 2-ethylbenzoate results in the formation of a racemic mixture. The intermediate benzylic radical is sp²-hybridized and trigonal planar. The subsequent attack by the bromine source can occur with equal probability from either face of the planar radical, leading to a 50:50 mixture of the (R)- and (S)-enantiomers. youtube.com
Achieving stereochemical control in this direct bromination is challenging and typically requires advanced strategies not inherent to this basic mechanism, such as the use of chiral catalysts or auxiliaries, which fall into the domain of multi-step syntheses.
Electrophilic Bromination Considerations and Limitations
Electrophilic bromination, which typically involves reacting an aromatic compound with Br₂ and a Lewis acid catalyst (e.g., FeBr₃), is not a suitable method for synthesizing this compound from Methyl 2-ethylbenzoate. This set of reagents is designed for electrophilic aromatic substitution, which would result in the bromine atom being attached directly to the benzene ring rather than the ethyl side chain. The conditions for free radical (light/heat, radical initiator) versus electrophilic (Lewis acid catalyst, dark) bromination are mutually exclusive and direct different chemical transformations.
Multi-Step Convergent Synthetic Strategies
When direct bromination is not feasible or when greater control is required, multi-step pathways can be employed. A plausible convergent strategy can be adapted from methods used to synthesize related isomers. google.comvulcanchem.com One such strategy involves the creation of a suitable functional group at the target position, followed by its conversion to a bromide.
A hypothetical multi-step synthesis could proceed as follows:
Friedel-Crafts Acylation: The synthesis could begin with methyl benzoate (B1203000), which undergoes Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst to produce methyl 2-acetylbenzoate.
Reduction of Ketone: The ketone functional group of methyl 2-acetylbenzoate is then reduced to a secondary alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄). This step yields methyl 2-(1-hydroxyethyl)benzoate.
Bromination of Alcohol: The final step is the conversion of the secondary alcohol to the target alkyl bromide. This can be achieved using various brominating agents, such as phosphorus tribromide (PBr₃) or via an Appel reaction using carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).
Table 2: Comparison of Synthetic Pathways
| Method | Starting Material | Key Reagents | Key Intermediate | Stereochemistry |
| Free Radical Bromination | Methyl 2-ethylbenzoate | NBS, AIBN (initiator) | Resonance-stabilized benzylic radical | Racemic mixture |
| Multi-Step Synthesis | Methyl benzoate | 1. Acetyl chloride/AlCl₃ 2. NaBH₄ 3. PBr₃ | Methyl 2-(1-hydroxyethyl)benzoate | Racemic (unless chiral reducing agents are used) |
Routes Involving Olefinic Precursors and Stereoselective Hydrobromination
The synthesis of this compound can be strategically approached starting from an olefinic precursor, most notably Methyl 2-vinylbenzoate. This route hinges on the addition of hydrogen bromide (HBr) across the vinyl group's double bond. The regioselectivity of this addition is paramount in determining the final product.
Markovnikov Addition: The direct addition of HBr to Methyl 2-vinylbenzoate is expected to follow Markovnikov's rule. The reaction proceeds via the formation of the most stable carbocation intermediate. In this case, the benzylic carbocation at the carbon adjacent to the aromatic ring is significantly stabilized by resonance. Subsequent attack by the bromide ion at this position yields the desired product, this compound.
Anti-Markovnikov Addition: To synthesize the isomeric product, Methyl 2-(2-bromoethyl)benzoate, an anti-Markovnikov addition is required. This is typically achieved by treating the olefin with HBr in the presence of radical initiators, such as peroxides.
An alternative, multi-step approach starting from an olefinic precursor involves a hydroboration-oxidation reaction followed by bromination. A patented process describes the synthesis of the isomeric Methyl 2-(2-bromoethyl)benzoate from Methyl 2-vinylbenzoate. google.com This involves an initial reaction with a borane (B79455) dimethyl sulfide (B99878) complex, followed by oxidation with sodium hydroxide (B78521) and hydrogen peroxide to yield Methyl 2-(2-hydroxyethyl)benzoate. google.com This alcohol is then converted to the corresponding bromide. google.com A similar strategy could theoretically be adapted, although direct hydrobromination remains the most atom-economical route to the title compound.
Table 1: Comparison of Potential Hydrobromination Routes for Methyl 2-vinylbenzoate
Interactive Table
| Method | Reagents | Expected Major Product | Key Principle |
| Direct Ionic Addition | HBr | This compound | Markovnikov's Rule (via stable benzylic carbocation) |
| Radical Addition | HBr, Peroxides (e.g., AIBN) | Methyl 2-(2-bromoethyl)benzoate | Anti-Markovnikov's Rule (via radical intermediate) |
| Hydroboration-Oxidation/Bromination | 1. BH3-DMS 2. H2O2, NaOH 3. PBr3 or CBr4/PPh3 | Methyl 2-(2-bromoethyl)benzoate | Anti-Markovnikov hydration followed by substitution |
Functional Group Interconversions on Ortho-Substituted Benzoate Scaffolds
A highly effective and common strategy for synthesizing benzylic bromides is through the direct bromination of a suitable alkyl-substituted precursor. For this compound, the logical starting material is Methyl 2-ethylbenzoate.
The Wohl-Ziegler reaction is a classic and widely used method for the selective bromination of benzylic C-H bonds. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as dibenzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride (CCl4). A similar procedure is used to synthesize Ethyl 2-(bromomethyl)benzoate from Ethyl 2-toluate, achieving a 99% crude yield. chemicalbook.com The mechanism involves the formation of a stabilized benzylic radical, which then abstracts a bromine atom from NBS.
More recent advancements have focused on developing more efficient and environmentally benign catalysts. An iron-catalyzed method for the chemo- and site-selective benzylic C-H bromination has been described, using iron(II) bromide as a catalyst. sdu.edu.cn This approach demonstrates high functional group tolerance and can be scaled up, offering a practical alternative to traditional methods. sdu.edu.cn
Table 2: Selected Methods for Benzylic Bromination
Interactive Table
| Method | Precursor | Brominating Agent | Catalyst/Initiator | Solvent | Yield | Reference |
| Wohl-Ziegler | Ethyl 2-toluate | NBS | Benzoyl Peroxide | CCl4 | ~99% (crude) | chemicalbook.com |
| Wohl-Ziegler | Methyl 4-bromo-2-methylbenzoate | NBS | Benzoyl Peroxide | CCl4 | 90% | |
| Iron-Catalyzed | Various Benzylic Substrates | NBS | FeBr2 (1 mol%) | Dichloroethane | Good to Excellent | sdu.edu.cn |
Palladium-Catalyzed Approaches to Aryl-Alkyl Bond Formation with Subsequent Bromination
Modern synthetic chemistry often utilizes powerful palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. This strategy can be applied to the synthesis of the precursor, Methyl 2-ethylbenzoate, which can then be subjected to benzylic bromination as described previously.
A potential route involves the Suzuki or Negishi coupling of Methyl 2-bromobenzoate (B1222928) with a suitable ethyl-organometallic reagent (e.g., ethylboronic acid or diethylzinc). Palladium catalysts, in conjunction with specific ligands, are crucial for facilitating these transformations with high efficiency and selectivity. nih.govresearchgate.net The choice of ligand, such as bulky, electron-rich phosphines, can significantly influence the reaction's success by promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle. researchgate.net
Once Methyl 2-ethylbenzoate is formed, the subsequent benzylic bromination can be carried out using the methods detailed in section 2.2.2. This two-step sequence offers flexibility and access from readily available starting materials like Methyl 2-bromobenzoate.
Optimization and Scale-Up Considerations for this compound Synthesis
Moving from a laboratory-scale synthesis to a larger, more industrial production requires careful optimization of reaction parameters to maximize efficiency, yield, and safety while minimizing cost and environmental impact.
Catalyst Development and Ligand Effects on Yield and Selectivity
For syntheses involving catalysis, the catalyst system is a primary focus for optimization.
In Palladium-Catalyzed Cross-Coupling: The choice of ligand is critical. For instance, in the amination of bromoindoles, the use of specific phosphine (B1218219) ligands like 2-[di(tert-butyl)phosphino]biphenyl or Xantphos was essential for achieving high yields. researchgate.net Similarly, for the synthesis of Methyl 2-ethylbenzoate, a screen of various palladium precursors and phosphine ligands would be necessary to identify the optimal combination that maximizes yield and minimizes side reactions like homo-coupling or reduction.
In Benzylic Bromination: While the classic Wohl-Ziegler reaction uses a stoichiometric amount of a chemical initiator, catalytic methods are preferable. The development of an iron-catalyzed system using just 1 mol% of FeBr2 represents a significant improvement, enhancing the reaction's practicality and scalability. sdu.edu.cn Further research could focus on developing even more active or recyclable catalysts for this transformation. Selectivity is also a key issue, as over-bromination to form Methyl 2-(1,1-dibromoethyl)benzoate is a common side product. Catalyst and condition tuning can help favor the desired monobrominated product. gla.ac.uk
Solvent Selection and Reaction Condition Tuning for Process Efficiency
The reaction environment plays a pivotal role in the outcome of a synthesis.
Solvent Effects: In radical reactions like the Wohl-Ziegler bromination, non-polar solvents are generally preferred to avoid ionic side pathways. While carbon tetrachloride has been historically used, its toxicity and environmental concerns have led to a search for alternatives. chemicalbook.com Studies have shown that solvents like 1,2-dichlorobenzene (B45396) can be superior for certain benzylic brominations, improving both reaction time and yield. researchgate.net For palladium-catalyzed reactions, solvents such as toluene, THF, or dipolar aprotic solvents like DMF are common, and the optimal choice depends on the specific substrates and catalyst system used. orgsyn.orgnih.gov
Reaction Conditions: Temperature, concentration, and reaction time must be carefully controlled. For brominations, the temperature needs to be sufficient to initiate radical formation without causing thermal degradation of the product. For catalytic processes, optimizing these parameters is key to achieving high catalyst turnover and process efficiency. researchgate.net Continuous flow reactors offer enhanced control over these parameters, improving heat and mass transfer, which can lead to shorter reaction times and higher yields compared to traditional batch processing. evergreensinochem.com
Development of Sustainable Synthetic Protocols
Green chemistry principles are increasingly important in the design of synthetic routes.
Safer Reagents and Solvents: A primary goal is to replace hazardous substances. This includes substituting toxic solvents like carbon tetrachloride with greener alternatives like ethyl acetate (B1210297) or exploring solvent-free reaction conditions. researchgate.netresearchgate.net
Atom Economy and Waste Reduction: Processes should be designed to maximize the incorporation of all materials used into the final product. High-yield reactions are crucial for good atom economy and minimizing waste. evergreensinochem.com Catalytic methods are inherently greener than stoichiometric ones as they reduce the amount of waste generated. mdpi.com
Energy Efficiency: Utilizing visible light to initiate photobromination reactions at room temperature offers a low-energy alternative to thermally initiated processes that require heating. researchgate.net Employing highly active catalysts that allow for lower reaction temperatures also contributes to energy efficiency.
Recyclable Catalysts: The development of heterogeneous or supported catalysts that can be easily recovered and reused would significantly improve the sustainability of the palladium-catalyzed and iron-catalyzed routes, reducing both cost and metal waste.
Reactivity Profiles and Transformational Chemistry of Methyl 2 1 Bromoethyl Benzoate
Nucleophilic Substitution Reactions at the Benzylic Bromide Moiety
The primary site of reactivity in Methyl 2-(1-bromoethyl)benzoate is the electrophilic carbon atom bonded to the bromine. The bromine atom is a good leaving group, facilitating the attack by a wide range of nucleophiles. As a secondary benzylic halide, it can react through both SN1 and SN2 mechanisms. khanacademy.org
Oxygen-centered nucleophiles readily react with secondary benzylic bromides. Weak nucleophiles such as water and alcohols typically lead to solvolysis reactions, often proceeding through an SN1 pathway, especially in polar protic solvents which can stabilize the resulting benzylic carbocation. The reaction with stronger oxygen nucleophiles like carboxylate anions is also facile and can be directed towards an SN2 pathway, leading to the formation of esters.
For instance, hydrolysis with water would yield Methyl 2-(1-hydroxyethyl)benzoate. Similarly, alcoholysis with methanol (B129727) or ethanol (B145695) would produce the corresponding ether. Reaction with a carboxylate salt, such as sodium acetate (B1210297), would result in the formation of an acetate ester.
Table 1: Representative Reactions with Oxygen-Centered Nucleophiles (Note: Data presented is for analogous secondary benzylic halide systems due to limited specific data for this compound)
| Reactant (Analog) | Nucleophile | Solvent | Product | Predominant Mechanism |
| (1-Bromoethyl)benzene | Water (H₂O) | Water | 1-Phenylethanol | SN1 |
| (1-Bromoethyl)benzene | Ethanol (EtOH) | Ethanol | 1-Ethoxy-1-phenylethane | SN1 (Solvolysis) |
| (1-Bromoethyl)benzene | Sodium Acetate (NaOAc) | Acetic Acid | 1-Phenylethyl acetate | SN1/SN2 |
Nitrogen-containing nucleophiles, such as ammonia, primary and secondary amines, and the azide (B81097) ion, are effective for forming carbon-nitrogen bonds at the benzylic position. Ammonia and primary amines can react to form primary and secondary amines, respectively. However, overalkylation can be an issue, leading to mixtures of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.org The azide ion (N₃⁻) is an excellent nucleophile and reacts efficiently, typically via an SN2 mechanism, to produce the corresponding benzyl (B1604629) azide. These azides are valuable intermediates, for example, in the synthesis of amines by reduction or in "click" chemistry. nih.gov
Table 2: Representative Reactions with Nitrogen-Centered Nucleophiles (Note: Data presented is for analogous secondary benzylic halide systems due to limited specific data for this compound)
| Reactant (Analog) | Nucleophile | Solvent | Product | Predominant Mechanism |
| (1-Bromoethyl)benzene | Ammonia (NH₃) | Ethanol | 1-Phenylethylamine | SN2 |
| (1-Bromoethyl)benzene | Sodium Azide (NaN₃) | DMF | 1-Azido-1-phenylethane | SN2 |
| Benzyl Bromide | Sodium Azide (NaN₃) | DMF | Benzyl Azide | SN2 nih.gov |
Sulfur-based nucleophiles are generally more potent than their oxygen counterparts due to the higher polarizability and lower electronegativity of sulfur. libretexts.org Thiolate anions (RS⁻), generated from thiols (RSH) with a base, are particularly strong nucleophiles and react readily with secondary benzylic bromides through an SN2 mechanism to form thioethers (sulfides). These reactions are typically fast and efficient.
Table 3: Representative Reactions with Sulfur-Centered Nucleophiles (Note: Data presented is for analogous secondary benzylic halide systems due to limited specific data for this compound)
| Reactant (Analog) | Nucleophile | Solvent | Product | Predominant Mechanism |
| (1-Bromoethyl)benzene | Sodium thiophenoxide (NaSPh) | Ethanol | 1-Phenyl-1-(phenylthio)ethane | SN2 |
| Isopropyl Bromide | Methanethiolate (CH₃S⁻) | Methanol | Isopropyl methyl sulfide (B99878) | SN2 libretexts.org |
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. The cyanide ion (CN⁻) is a strong nucleophile that can displace the bromide in an SN2 reaction, leading to the formation of a nitrile. science-revision.co.uk This reaction extends the carbon chain by one atom and introduces the versatile nitrile functional group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.
Organometallic reagents are also employed for C-C bond formation. While strong reagents like Grignards might induce elimination, softer nucleophiles like organocuprates (Gilman reagents, R₂CuLi) are well-suited for substitution reactions with secondary halides, minimizing the risk of side reactions.
Table 4: Representative Reactions with Carbon-Centered Nucleophiles (Note: Data presented is for analogous secondary benzylic halide systems due to limited specific data for this compound)
| Reactant (Analog) | Nucleophile | Solvent | Product | Predominant Mechanism |
| (1-Bromoethyl)benzene | Sodium Cyanide (NaCN) | DMSO | 2-Phenylpropanenitrile | SN2 science-revision.co.uk |
| Secondary Alkyl Halide | Lithium Dimethylcuprate ((CH₃)₂CuLi) | THF/Ether | Alkylated Product | SN2-like |
The competition between the unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways is a defining characteristic of secondary benzylic halides like this compound.
SN1 Pathway : This two-step mechanism involves the initial, rate-determining departure of the leaving group (Br⁻) to form a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance, with the positive charge delocalized into the adjacent benzene (B151609) ring. In a subsequent fast step, the carbocation is trapped by a nucleophile. This pathway is favored by:
Weak nucleophiles (e.g., water, alcohols). ncert.nic.in
Polar protic solvents (e.g., water, ethanol, acetic acid), which can solvate both the departing leaving group and the carbocation intermediate. youtube.com
Conditions that promote carbocation formation.
SN2 Pathway : This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. This "backside attack" leads to an inversion of stereochemistry at the chiral center. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. This pathway is favored by:
Strong nucleophiles (e.g., CN⁻, RS⁻, N₃⁻). ncert.nic.in
Polar aprotic solvents (e.g., acetone, DMF, DMSO), which solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and highly reactive. youtube.com
Less steric hindrance around the reaction center.
For this compound, the choice between SN1 and SN2 is not absolute and often results in a mixture of pathways. A chemist can influence the dominant mechanism by carefully selecting the reaction conditions. For example, using sodium azide in DMSO would strongly favor an SN2 reaction, whereas dissolving the compound in warm ethanol would favor an SN1 (solvolysis) pathway.
Elimination Reactions Leading to Olefinic Products
In addition to substitution, this compound can undergo elimination reactions to form an alkene, specifically Methyl 2-vinylbenzoate. Elimination reactions compete with substitution and are favored by the use of strong, sterically hindered bases (which are poor nucleophiles) and higher temperatures. youtube.com Like substitution, elimination can proceed through two primary mechanisms: E1 and E2.
E2 Mechanism : This is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, while simultaneously the C-Br bond breaks and a double bond forms. This pathway is favored by strong bases like potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt) in ethanol. libretexts.org The reaction rate depends on the concentration of both the substrate and the base.
E1 Mechanism : This two-step process begins with the same rate-determining step as the SN1 reaction: formation of the benzylic carbocation. In the second step, a weak base (often the solvent) removes an adjacent proton to form the double bond. E1 reactions often accompany SN1 reactions, especially at elevated temperatures. bldpharm.com
The major product of elimination is typically the more substituted, and therefore more stable, alkene, a principle known as Zaitsev's rule. In the case of this compound, elimination yields the conjugated system of Methyl 2-vinylbenzoate, which is a stable product.
Table 5: Representative Elimination Reaction (Note: Data presented is for an analogous secondary benzylic halide system)
| Reactant (Analog) | Reagent | Solvent | Product | Mechanism |
| (1-Bromoethyl)benzene | Potassium tert-butoxide (t-BuOK) | tert-Butanol | Styrene | E2 |
Regioselective Dehydrobromination to Styrenyl Benzoate (B1203000) Derivatives
Dehydrobromination of this compound offers a direct route to styrenyl benzoate derivatives. This elimination reaction is typically promoted by a base, which abstracts a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond. The regioselectivity of this reaction is crucial, as it determines the position of the newly formed double bond.
The structure of the starting material, with the bromine on the benzylic position of the ethyl group, generally favors the formation of methyl 2-vinylbenzoate. The stability of the resulting conjugated system, where the vinyl group is in conjugation with the benzene ring and the ester group, is a significant driving force for this regioselectivity.
Stereoselective Formation of (E/Z)-Methyl 2-(vinyl)benzoate Isomers
The dehydrobromination of this compound can potentially lead to a mixture of (E)- and (Z)-isomers of methyl 2-vinylbenzoate. The stereochemical outcome of this elimination reaction is influenced by several factors, including the nature of the base used, the solvent, and the reaction temperature.
While specific studies on the stereoselective dehydrobromination of this compound are not extensively detailed in the provided search results, general principles of elimination reactions (E1 and E2 mechanisms) can be applied. For an E2 mechanism, the stereochemistry is dictated by the anti-periplanar arrangement of the abstracted proton and the leaving group (bromine). The conformational preferences of the starting material would therefore play a critical role in determining the major isomer formed. The formation of a more stable, planar conjugated system in the product would also influence the isomer ratio.
Transformations of the Methyl Ester Functional Group
The methyl ester group in this compound provides another site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids, different esters, and alcohols or aldehydes.
Hydrolysis to Carboxylic Acid Derivatives
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(1-bromoethyl)benzoic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is a common method. prexams.com It typically involves heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521). chemspider.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester. Subsequent acidification of the resulting carboxylate salt yields the carboxylic acid. chemspider.com
Table 1: Conditions for the Hydrolysis of Methyl Esters
| Reagent | Conditions | Product | Yield | Reference |
| NaOH, H₂O/Methanol | Reflux | 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid | 95% | chemspider.com |
| NaOH, H₂O/Methanol | Reflux | 2-(2,3,5-trimethoxy-benzoyl)-benzoic acid | 71% | chemspider.com |
Transesterification with Different Alcohols
Transesterification is a process where the methyl group of the ester is exchanged with another alkyl group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For example, reacting this compound with an excess of another alcohol, such as ethanol, in the presence of a catalyst would yield ethyl 2-(1-bromoethyl)benzoate. The use of the alcohol as the solvent can help drive the equilibrium towards the desired product. masterorganicchemistry.com Various catalysts, including zinc compounds, have been employed for the transesterification of methyl benzoates with different alcohols, including sterically hindered ones. google.com
Table 2: Catalysts for Transesterification of Esters
| Catalyst | Reactants | Product | Yield | Reference |
| Zinc Acetate Dihydrate | Methyl benzoate and 2-ethylhexanol | 2-Ethylhexyl benzoate | 88.7% | google.com |
| Sodium Methoxide | Methyl benzoate and Menthol | Menthyl benzoate | ~80% | google.com |
| Methylboronic Acid | β-keto ethylesters and various alcohols | Corresponding transesterified products | Moderate to high | nih.gov |
Reduction to Alcohol or Aldehyde Moieties
The methyl ester group can be reduced to a primary alcohol or an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce esters to primary alcohols. libretexts.org This reaction involves the addition of two hydride ions to the carbonyl carbon. libretexts.org
The reduction of aldehydes and ketones to alcohols can be achieved with milder reducing agents like sodium borohydride (B1222165) (NaBH₄). libretexts.orgvaia.com However, NaBH₄ is generally not strong enough to reduce esters. libretexts.org Therefore, the selective reduction of the ester group in this compound to an alcohol would necessitate the use of a powerful reducing agent like LiAlH₄. The product of such a reduction would be [2-(1-bromoethyl)phenyl]methanol.
Advanced Rearrangements and Cyclization Pathways Involving this compound
The bifunctional nature of this compound, possessing both an electrophilic bromoethyl group and a nucleophilic (upon transformation) or electrophilic ester group, makes it a valuable precursor for the synthesis of various heterocyclic compounds through intramolecular reactions.
One significant application is in the synthesis of isochromanones. For instance, the related compound, methyl 2-(bromomethyl)benzoate, can undergo intramolecular cyclization to form isochroman-3-one. google.comgoogle.com While the direct cyclization of this compound to a substituted isochromanone is not explicitly detailed, it is a plausible transformation. The reaction would likely proceed via an intramolecular Williamson ether synthesis-type mechanism, where the oxygen of an intermediate carboxylate (formed by hydrolysis of the ester) or an alcohol (formed by reduction) attacks the carbon bearing the bromine atom.
Furthermore, palladium-catalyzed reactions of related alkyl 2-vinylbenzoates, which can be derived from this compound via dehydrobromination, can lead to the formation of 3-alkynylated isochroman-1-ones. organic-chemistry.org This highlights the potential of this scaffold in constructing complex heterocyclic systems.
Intramolecular Cyclization Reactions for Heterocycle Formation
The strategic positioning of the bromoethyl and methyl ester groups in this compound provides a framework conducive to intramolecular cyclization, a powerful strategy for the synthesis of heterocyclic compounds. The most anticipated cyclization product from this substrate is 3-methylisochroman-1-one, a six-membered lactone. This transformation involves the intramolecular displacement of the bromide by the oxygen atom of the ester carbonyl group.
While direct and extensive research focused solely on the intramolecular cyclization of this compound is not widely documented in publicly available literature, the synthesis of related isochromanone structures through similar cyclization strategies is well-established. For instance, metal-free intramolecular alkoxylation-initiated cascade cyclizations have been developed for the synthesis of various functionalized 3-isochromanones. rsc.org These reactions highlight the general feasibility of forming the isochromanone core through the cyclization of appropriately substituted benzene derivatives.
The cyclization of this compound to 3-methylisochroman-1-one would likely be promoted by the use of a base. The base would facilitate the formation of an enolate or a related nucleophilic species from the ester, which would then attack the electrophilic carbon bearing the bromine atom.
Table 1: Plausible Base-Mediated Intramolecular Cyclization of this compound
| Reactant | Reagent/Catalyst | Product | Reaction Type |
| This compound | Base (e.g., NaH, K2CO3) | 3-Methylisochroman-1-one | Intramolecular Nucleophilic Substitution |
It is important to note that the efficiency of such a cyclization can be influenced by several factors, including the choice of base, solvent, and reaction temperature. The formation of spiroisoxazolines through intramolecular cyclization of related systems further underscores the utility of this approach in generating diverse heterocyclic scaffolds. nih.govresearchgate.net
Rearrangement Processes under Various Catalytic Conditions
The structure of this compound also allows for the possibility of rearrangement reactions, particularly under catalytic conditions that can generate carbocationic or other reactive intermediates. These rearrangements can lead to the formation of constitutional isomers, providing access to a different range of chemical structures.
Lewis Acid-Catalyzed Rearrangements:
Lewis acids are known to catalyze rearrangement reactions in various organic substrates. In the case of this compound, a Lewis acid could coordinate to the bromine atom, facilitating its departure and the formation of a secondary benzylic carbocation. This carbocation could then undergo a 1,2-hydride shift or a 1,2-aryl shift, leading to a more stable carbocation, which would then be quenched to give the rearranged product. For example, a Lewis acid-catalyzed 1,2-aryl shift has been observed in α-haloalkyl aryl acetals, which is a mechanistically related transformation. documentsdelivered.com
Table 2: Potential Lewis Acid-Catalyzed Rearrangement of this compound
| Catalyst Type | Potential Rearrangement | Potential Product(s) |
| Lewis Acid (e.g., AlCl₃, FeCl₃) | 1,2-Hydride Shift | Methyl 2-(1-bromo-1-methylethyl)benzoate |
| Lewis Acid (e.g., AlCl₃, FeCl₃) | 1,2-Aryl Shift (less likely) | Rearranged aromatic core |
The specific outcome of a Lewis acid-catalyzed rearrangement would be highly dependent on the nature of the Lewis acid, the solvent, and the reaction temperature.
Photochemical Rearrangements:
The study of such rearrangement processes is crucial for understanding the full chemical potential of this compound and for developing synthetic routes to novel and complex molecules. Further research in this area would be beneficial to fully elucidate the catalytic and photochemical reactivity of this compound.
Advanced Applications of Methyl 2 1 Bromoethyl Benzoate in Complex Molecule Synthesis
As a Versatile Building Block for Pharmaceutical Intermediates
The strategic placement of the reactive bromoethyl group and the ester function allows for the efficient construction of molecular scaffolds relevant to medicinal chemistry. The compound can be used to introduce specific side chains or act as a precursor to larger, more complex heterocyclic systems.
One of the key applications of this structural motif is the introduction of the methyl o-toluate-derived side chain onto a core scaffold, often a nitrogen-containing heterocycle. While specific examples utilizing Methyl 2-(1-bromoethyl)benzoate are not extensively documented in leading literature, the reactivity of its close isomer, Methyl 2-(bromomethyl)benzoate , provides a clear precedent for this type of application.
For instance, Methyl 2-(bromomethyl)benzoate is a crucial reactant in the synthesis of Methyl 2-((4-(2-(2-methylphenoxy)acetyl)piperazin-1-yl)methyl)benzoate . In this synthesis, the benzylic bromide reacts with a secondary amine on the piperazine (B1678402) ring to form a new carbon-nitrogen bond. This reaction effectively attaches the methyl benzoate (B1203000) moiety as a complex side chain to the piperazine core, a privileged scaffold in drug discovery. The resulting molecule incorporates structural elements that have been investigated for potential neuroprotective activity. researchgate.netsilae.it Piperazine derivatives, in general, are widely studied for treating various neurological disorders, including Alzheimer's disease and anxiety. silae.itnih.gov
This synthetic strategy highlights how the bromoalkyl benzoate structure is employed to build out complex molecules by appending an aromatic ester side chain, which can be critical for modulating the pharmacological properties of the final compound.
The reactive 1-bromoethyl group is an ideal electrophile for reactions with nucleophiles such as amines and alcohols, leading to the formation of bioactive amine and ether derivatives, respectively.
Synthesis of Amine Derivatives: The reaction with primary or secondary amines provides a direct route to C-N bond formation. As demonstrated in the synthesis of the neuroprotective piperazine derivative mentioned previously, alkylation of an amine with the bromo-reagent is a key step. researchgate.net This pathway is fundamental to creating a wide array of compounds where the benzoate portion is linked to a bioactive amine-containing structure. Many neurologically active compounds, including treatments for dementia and psychosis, feature such linkages. researchgate.netnih.gov
Synthesis of Ether Derivatives: Similarly, reaction with an alcohol or phenol (B47542) (often as its more nucleophilic alkoxide or phenoxide salt) results in the formation of an ether linkage. This is a common strategy for assembling molecules in medicinal chemistry. For example, the structure of the widely used antihistamine Cetirizine and its related impurities features a complex ether side chain attached to a piperazine core. The synthesis of such molecules often involves the reaction of a haloalkyl compound with an alcohol. For example, a related intermediate, methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate , is a known impurity of Cetirizine that contains a characteristic ether linkage formed during synthesis. nih.gov This illustrates the industrial relevance of using haloalkyl esters to construct complex ether derivatives.
| Precursor Type | Reactant | Resulting Linkage | Potential Bioactive Scaffold |
| Amine Derivative | Piperazine | C-N (Amine) | Neuroprotective Agents researchgate.net |
| Ether Derivative | Substituted Ethanol (B145695) | C-O (Ether) | Antihistamines (e.g., Cetirizine structure) nih.gov |
Contributions to Agrochemical Synthesis and Material Science
The utility of this compound and its isomers extends beyond pharmaceuticals into the development of agrochemicals and advanced materials.
Brominated aromatic compounds are established precursors in the agrochemical industry. A patent describing the synthesis of 3-bromomethylbenzoic acids explicitly states that these derivatives are valuable reactants for the formation of certain herbicides. google.com The synthesis involves the side-chain bromination of the corresponding methyl-substituted benzoic acid. This highlights the role of the bromomethylbenzoate (B8371685) scaffold as a key building block for creating herbicidally active molecules. The reactivity of the bromoalkyl group allows for its incorporation into larger structures that can interact with biological targets in weeds or pests.
In material science, monomers containing heavy atoms like bromine are of significant interest for creating polymers with specialized optical or physical properties. Bromine-containing monomers, such as Tribromoethyl Methacrylate , are used to synthesize polymers with a high refractive index. specificpolymers.com Such polymers are valuable in applications like dental materials, where it is important for the polymer matrix to match the refractive index of inorganic fillers to ensure aesthetic quality. specificpolymers.com Furthermore, the high electron density of bromine atoms can impart radiopaque properties to the material, making it visible in X-rays.
By analogy, a polymerizable derivative of this compound could be synthesized and incorporated as a functional monomer. Copolymerization of such a monomer could yield specialty polymers with a high refractive index and potential flame-retardant properties, another known application of brominated compounds.
| Application Area | Related Compound Example | Functionality/Property | Potential End-Use |
| Agrochemicals | 3-Bromomethylbenzoic acid | Herbicide Intermediate | Crop Protection google.com |
| Material Science | Tribromoethyl Methacrylate | High Refractive Index, Radiopacity | Functional Polymers, Dental Materials specificpolymers.com |
Strategic Intermediate in Total Synthesis of Natural Products and Related Bioactive Compounds
In the context of total synthesis, this compound serves as a fundamental building block rather than a complex, strategic intermediate. Its straightforward structure makes it suitable for introducing a C2-substituted benzoate moiety early in a synthetic sequence. While it is not prominently featured as a key intermediate in published total syntheses of highly complex natural products, its utility is analogous to that of commercially available reagents like Methyl 2-(bromomethyl)benzoate or Ethyl 2-(bromomethyl)benzoate . chemicalbook.com
The synthesis of these reagents is typically achieved through straightforward methods, such as the radical bromination of the corresponding methyl-substituted benzoate using N-Bromosuccinimide (NBS) and a radical initiator. chemicalbook.com The accessibility of this compound and its isomers allows synthetic chemists to readily incorporate this functionalized aromatic ring into a larger target molecule without requiring a lengthy de novo synthesis of the fragment itself. Its role is therefore tactical—providing a reliable and efficient means to install a common structural motif.
Application in Annulation Reactions for Carbocyclic or Heterocyclic Ring Systems
The structural motif of this compound, featuring a reactive benzylic bromide ortho to an ester group, makes it an ideal precursor for intramolecular cyclization reactions, leading to the formation of both carbocyclic and heterocyclic ring systems. A particularly powerful method for achieving such transformations is the intramolecular Heck reaction.
Research into the ligand-free palladium-catalyzed intramolecular Heck reaction of secondary benzylic bromides has demonstrated a facile route to pyrroline (B1223166) derivatives. rsc.orgrsc.org While the specific use of this compound is not explicitly detailed in this work, the reaction mechanism and substrate scope strongly suggest its applicability. In a hypothetical scenario, a derivative of this compound, functionalized with a pendant olefin, could undergo an intramolecular Heck cyclization. The reaction would likely proceed via oxidative addition of the carbon-bromine bond to a palladium(0) catalyst, followed by migratory insertion of the olefin and subsequent β-hydride elimination to afford the cyclized product and regenerate the catalyst.
For instance, the synthesis of a substituted isoindolinone, a common heterocyclic core in medicinal chemistry, can be envisioned. By reacting this compound with an appropriate amine, a precursor for an intramolecular amination reaction can be formed, leading to the desired heterocyclic product. Multicomponent reactions involving 2-alkynylbenzaldehydes, amines, and benzylic bromides have been shown to produce functionalized 1,2-dihydroisoquinolines, highlighting the potential for similar transformations. nih.govsigmaaldrich.com
The table below illustrates a proposed reaction scheme for the synthesis of a carbocyclic system using a derivative of this compound via an intramolecular Heck reaction.
| Reactant | Catalyst | Base | Solvent | Product | Yield |
| Methyl 2-(1-bromoethyl)-x-(alkenyl)benzoate | Pd(OAc)₂ | Et₃N | DMF | Substituted Dihydronaphthalene | Good |
This is a hypothetical example based on known reactivity patterns of similar compounds.
Furthermore, the synthesis of substituted naphthalenes, a class of carbocyclic compounds, has been achieved through various methods, including the electrophilic cyclization of alkynes and the reaction of benzylidene tetralones. nih.govnih.govresearchgate.netbohrium.comcsir.co.za These strategies could be adapted to utilize derivatives of this compound to construct polycyclic aromatic systems.
Stereoselective Installation of Substituted Benzylic Centers
The creation of stereogenic centers with high fidelity is a cornerstone of modern organic synthesis. This compound possesses a chiral center at the benzylic carbon bearing the bromine atom. This feature allows for its use in stereoselective reactions to install substituted benzylic stereocenters, which are prevalent in a vast array of natural products and pharmaceuticals. nih.gov
The stereochemical outcome of reactions at the benzylic position is highly dependent on the reaction mechanism and the choice of catalyst and reagents. Both Sₙ1 and Sₙ2 type pathways can be envisaged, leading to racemization or inversion of configuration, respectively. However, transition-metal-catalyzed cross-coupling reactions offer a powerful tool for achieving high stereospecificity.
Significant progress has been made in the stereospecific cross-coupling of secondary benzylic electrophiles. acs.org For example, nickel-catalyzed Suzuki-Miyaura arylations of tertiary benzylic acetates have been shown to proceed with high yields and stereoretention. acs.org While this involves a tertiary center and an acetate (B1210297) leaving group, the principles can be extended to secondary bromides like this compound. A stereospecific cross-coupling of an enantioenriched form of this compound with an organoboron reagent, for instance, could lead to the formation of a quaternary carbon center with a defined stereochemistry.
Enantiospecific intramolecular Heck reactions of secondary benzylic ethers have also been developed, resulting in the synthesis of enantioenriched methylenecyclopentanes with high yield and enantiospecificity. acs.orgescholarship.org This demonstrates that the stereochemical information at the benzylic center can be effectively transferred to the product in a cyclization reaction.
The table below summarizes potential stereoselective transformations of enantioenriched this compound based on established methodologies for similar substrates.
| Reaction Type | Reactant | Catalyst/Reagent | Stereochemical Outcome | Product |
| Suzuki-Miyaura Coupling | (R)-Methyl 2-(1-bromoethyl)benzoate, Arylboronic acid | Pd catalyst, Ligand | Inversion or Retention | (S)- or (R)-Methyl 2-(1-aryl-ethyl)benzoate |
| Nucleophilic Substitution | (R)-Methyl 2-(1-bromoethyl)benzoate, Nucleophile | - | Inversion (Sₙ2) | (S)-Product |
| Intramolecular Heck Reaction | (R)-Methyl 2-(1-bromoethyl)-x-(alkenyl)benzoate | Ni or Pd catalyst | High Enantiospecificity | Chiral cyclized product |
These are proposed transformations based on analogous reactions in the literature.
The ability to control the stereochemistry at the benzylic position is crucial for the synthesis of biologically active molecules. The development of catalytic asymmetric reactions that can utilize substrates like this compound to generate enantioenriched products is an active area of research. nih.gov The diastereoselective reactions of β-nitrocarbonyl nucleophiles and the stereospecific cross-coupling of secondary alkyl β-trifluoroboratoamides further highlight the diverse strategies available for stereocontrolled bond formation. acs.orgnih.govnih.gov
Spectroscopic Characterization and Theoretical Investigations of Methyl 2 1 Bromoethyl Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
To fully understand the molecular structure of Methyl 2-(1-bromoethyl)benzoate, a complete set of NMR data would be necessary.
Proton NMR (¹H NMR) Chemical Shift and Coupling Constant Analysis of Aromatic, Ester, and 1-Bromoethyl Protons
A detailed ¹H NMR spectrum would be essential to identify the chemical shifts and coupling constants for all the protons in the molecule. This includes the protons of the aromatic ring, the methyl group of the ester, and the methine and methyl protons of the 1-bromoethyl substituent. The integration of the signals would confirm the number of protons in each environment.
Carbon-13 NMR (¹³C NMR) Spectral Assignment and DEPT Analysis
A ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would be required to assign the chemical shifts of all carbon atoms. This would allow for the differentiation between quaternary carbons, CH, CH₂, and CH₃ groups within the molecule, including the carbonyl carbon of the ester and the carbon atom bonded to the bromine.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques are vital for identifying the functional groups present in this compound.
Characteristic Vibrational Frequencies of Ester Carbonyl and C-Br Bonds
The IR and Raman spectra would show characteristic absorption bands for the key functional groups. A strong absorption band corresponding to the stretching vibration of the ester carbonyl (C=O) group would be expected. Additionally, the stretching vibration of the carbon-bromine (C-Br) bond would appear at a lower frequency, providing clear evidence of this functional group.
Aromatic Ring Vibrations and Substitution Patterns
The IR and Raman spectra would also display a series of bands related to the vibrations of the aromatic ring. The pattern of these bands, including C-H stretching and out-of-plane bending vibrations, would provide definitive information about the ortho-disubstituted pattern of the benzene (B151609) ring.
Without access to primary research data for this compound, the tables of compound names and their corresponding spectroscopic data cannot be generated. Further experimental investigation is necessary to fulfill the detailed requirements of the requested article.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry serves as a cornerstone in the structural characterization of this compound, providing definitive confirmation of its molecular formula and offering deep insights into its fragmentation patterns under ionization.
High-resolution mass spectrometry is indispensable for the unambiguous determination of the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, HRMS provides the exact mass, which can be compared to the theoretical mass calculated from its molecular formula (C10H11BrO2). This comparison is crucial for distinguishing it from other isomers or compounds with the same nominal mass. The presence of bromine is particularly significant due to its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which results in two major peaks in the mass spectrum separated by two m/z units.
| Ion | Theoretical m/z ([M+H]+) for 79Br | Theoretical m/z ([M+H]+) for 81Br |
| C10H11BrO2 | 243.0015 | 245.0000 |
This table presents the theoretical exact masses for the protonated molecular ions of this compound containing the two stable isotopes of bromine.
Tandem mass spectrometry (MS/MS) is a powerful technique used to investigate the fragmentation pathways of a selected precursor ion. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed, providing a fragmentation fingerprint that is characteristic of the molecule's structure. Key fragmentation pathways often involve the loss of the bromine atom, the methoxy (B1213986) group (-OCH3), and the entire ester functional group. The analysis of these fragments helps to piece together the connectivity of the molecule and confirm the positions of the substituents on the benzene ring.
| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Neutral Loss |
| 243/245 | 163 | Br |
| 243/245 | 212/214 | OCH3 |
| 163 | 135 | CO |
| 163 | 119 | CO2 |
This table summarizes some of the expected key fragment ions and neutral losses observed in the MS/MS spectrum of this compound.
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry provides a theoretical framework to complement experimental data, offering profound insights into the geometric, electronic, and energetic properties of this compound.
Density Functional Theory (DFT) has become a primary tool for computational chemists to predict the three-dimensional structure and electronic properties of molecules. By performing a geometry optimization, the lowest energy conformation of this compound can be determined. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate various electronic properties such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for understanding the molecule's reactivity and its UV-Vis spectroscopic properties.
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. For this compound, NBO analysis can elucidate hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. These interactions play a crucial role in stabilizing the molecule. For instance, the interaction between the lone pairs of the oxygen atoms in the ester group and the antibonding orbitals of the benzene ring can be quantified. Similarly, intramolecular hydrogen bonding, if present, can be identified and its strength estimated.
Ab initio and semi-empirical methods are also employed to study the conformational landscape of this compound. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate results, albeit at a higher computational cost. These methods are particularly useful for detailed conformational searches to identify all stable conformers and the energy barriers between them. Semi-empirical methods, which use parameters derived from experimental data, offer a faster, though less accurate, alternative for preliminary conformational analysis and for predicting spectroscopic properties like IR and NMR spectra. The predicted spectra can then be compared with experimental data to validate the computed conformations.
Reaction Mechanism Elucidation Through Transition State Calculations
The reactivity of this compound is of significant interest due to its structural features: a secondary benzylic bromide susceptible to nucleophilic substitution, and an ortho-ester group capable of influencing the reaction pathway. The elucidation of the precise mechanism for nucleophilic substitution on this substrate is a prime candidate for theoretical investigation using transition state calculations. Such calculations allow for a quantitative comparison of the energetic favorability of competing reaction pathways.
For this compound, three primary competing mechanisms for nucleophilic substitution can be postulated: a direct bimolecular substitution (SN2), a stepwise unimolecular substitution (SN1), and a pathway involving anchimeric assistance, also known as neighboring group participation (NGP). wikipedia.orgmasterorganicchemistry.com
Postulated Reaction Pathways
SN2 Mechanism (Concerted): This pathway involves a single, concerted step where an external nucleophile attacks the electrophilic carbon from the side opposite to the bromine leaving group. masterorganicchemistry.com This backside attack proceeds through a pentacoordinate transition state, leading to an inversion of stereochemistry at the chiral center. khanacademy.org
SN1 Mechanism (Stepwise): This mechanism involves two distinct steps. The first and rate-determining step is the spontaneous dissociation of the bromide ion to form a secondary benzylic carbocation intermediate. masterorganicchemistry.comyoutube.com This carbocation is stabilized by resonance with the adjacent phenyl ring. In the second, rapid step, the carbocation is attacked by a nucleophile from either face, leading to a racemic mixture of products.
Computational Analysis of Competing Transition States
To determine the operative mechanism, computational methods such as Density Functional Theory (DFT) are employed to model the potential energy surface of each pathway. The primary goal is to locate the geometry of each transition state and calculate its corresponding Gibbs free energy of activation (ΔG‡). The pathway with the lowest activation barrier is the most kinetically favorable and therefore the predicted dominant mechanism. fossee.in
Theoretical calculations would analyze the following:
SN2 Transition State: The stability of this transition state is highly sensitive to steric hindrance. The presence of the ortho-ester group and the methyl group on the electrophilic carbon would likely create significant steric crowding, raising the energy of this transition state.
SN1 Transition State: The transition state for the rate-determining step of the SN1 pathway resembles the carbocation intermediate. Its energy is determined by the stability of this carbocation. While the benzylic position provides resonance stabilization, the formation of a discrete carbocation is often a high-energy process.
NGP Transition State: The anchimeric assistance pathway involves an intramolecular SN2-like reaction. libretexts.org The transition state for the formation of the cyclic intermediate is expected to have a lower activation energy compared to the intermolecular SN2 reaction due to the proximity of the internal nucleophile (the carbonyl oxygen). cureffi.org This rate enhancement is a hallmark of NGP. dalalinstitute.com
Illustrative Research Findings
While direct experimental or computational studies on this compound are not prominently available, findings from analogous systems involving ortho-ester groups or other participating neighbors strongly suggest the NGP mechanism is highly probable. nih.govacs.org The following tables present hypothetical but plausible data derived from such computational studies to illustrate the expected findings.
Table 1: Illustrative Calculated Activation Free Energies (ΔG‡) for Competing Pathways This table shows a hypothetical comparison of the calculated activation energies for the three potential reaction mechanisms in a polar aprotic solvent.
| Reaction Pathway | Rate-Determining Step | Illustrative ΔG‡ (kcal/mol) | Predicted Kinetic Favorability |
| SN1 | C-Br Bond Dissociation | 28.5 | Low |
| SN2 | Nucleophilic Backside Attack | 25.0 | Moderate |
| NGP | Intramolecular Cyclization | 19.5 | High |
This data is illustrative and intended to represent typical results from DFT calculations on similar systems.
The illustrative data in Table 1 clearly indicates that the pathway involving neighboring group participation has the lowest activation energy, suggesting it would be significantly faster than both the SN1 and SN2 alternatives.
Table 2: Illustrative Key Geometric Parameters of the Calculated NGP Transition State This table presents plausible bond lengths for the transition state of the rate-determining cyclization step in the NGP mechanism.
| Parameter | Description | Illustrative Bond Length (Å) |
| Cα–Br | Breaking bond to the leaving group | 2.35 |
| Cα–O(carbonyl) | Forming bond from the neighboring group | 1.98 |
| C(carbonyl)–O(carbonyl) | Carbonyl bond of the participating ester | 1.25 |
This data is illustrative. The bond lengths indicate a transition state where the Cα–Br bond is significantly elongated from a typical C-Br single bond (~1.94 Å), and the Cα–O bond is beginning to form.
Future Research Directions and Unexplored Avenues for Methyl 2 1 Bromoethyl Benzoate
Development of Novel Enantioselective Synthetic Routes
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Currently, the preparation of racemic Methyl 2-(1-bromoethyl)benzoate is achievable through established methods. However, the development of novel enantioselective synthetic routes to access individual enantiomers of this chiral benzylic bromide remains a significant and valuable challenge.
Future research should focus on asymmetric bromination of the precursor, methyl 2-ethylbenzoate. Exploring chiral N-bromosuccinimide (NBS) reagents or employing chiral catalysts in conjunction with standard brominating agents could provide a direct and efficient pathway to enantioenriched products. Additionally, enzymatic resolution of racemic this compound or its precursors presents another promising avenue. Lipases or other hydrolases could be screened for their ability to selectively react with one enantiomer, allowing for the separation and isolation of the desired stereoisomer. A review of asymmetric synthesis methodologies highlights the growing demand for enantiopure substances, particularly from the pharmaceutical industry, underscoring the importance of developing such efficient and environmentally friendly production methods. researchgate.net
Exploration of Catalytic Asymmetric Transformations Utilizing the Benzylic Bromide
The benzylic bromide moiety in this compound is a reactive handle ripe for exploitation in catalytic asymmetric transformations. While cross-coupling reactions of racemic α-bromo esters and ketones have been reported, the specific application to this ortho-substituted substrate is an area that warrants thorough investigation. organic-chemistry.orgnih.govnih.gov
Future efforts should be directed towards the development of stereoconvergent cross-coupling reactions. Utilizing chiral nickel, palladium, or copper catalysts in combination with a variety of coupling partners, such as organoboron, organozinc, or organosilicon reagents, could enable the synthesis of a wide array of enantioenriched products. For instance, the development of a catalytic asymmetric Hiyama cross-coupling of racemic α-bromo esters has shown promise for generating synthetically useful α-aryl carboxylic acid derivatives in good enantiomeric excess. organic-chemistry.org The exploration of similar catalytic systems for this compound could lead to the efficient synthesis of valuable chiral building blocks.
Investigation into Photoredox or Electrochemistry-Mediated Transformations
The fields of photoredox and electrochemical catalysis offer mild and powerful alternatives to traditional synthetic methods. The benzylic bromide of this compound is an ideal substrate for such transformations, which can proceed via radical intermediates under ambient conditions. beilstein-journals.orgbeilstein-journals.org
Future research could explore the use of visible-light photoredox catalysis for a variety of transformations. For example, coupling reactions with alkenes, alkynes, or other radical acceptors could be investigated. The generation of a benzylic radical from this compound could enable novel carbon-carbon and carbon-heteroatom bond formations. Furthermore, electrochemical methods could be employed for the reduction of the carbon-bromine bond, providing another avenue for generating reactive intermediates for subsequent synthetic manipulations. The diminished reactivity of some ortho-substituted phenacyl bromides towards nucleophilic displacement suggests that these alternative activation methods could be particularly fruitful. nih.gov
Integration into Advanced Automated Synthesis and Flow Chemistry Platforms
The translation of synthetic methodologies from batch to continuous flow processes offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. The integration of the synthesis and subsequent transformations of this compound into automated and flow chemistry platforms is a logical and valuable future direction. acs.orgspringernature.comnih.govnih.govchemistryworld.com
Researchers should focus on developing robust and efficient flow protocols for the synthesis of the parent compound and its derivatives. This could involve the use of packed-bed reactors for the bromination step and microreactors for subsequent coupling or functionalization reactions. The ability to perform multi-step syntheses in a continuous fashion would significantly streamline the production of complex molecules derived from this compound. The development of automated systems would also enable high-throughput screening of reaction conditions, accelerating the discovery of new transformations and applications.
Discovery of Novel Applications in Interdisciplinary Fields of Chemical Science
The unique structural features of this compound, including its reactive benzylic bromide and ester functionality, make it a promising candidate for applications in various interdisciplinary fields.
In medicinal chemistry, derivatives of this compound could be explored for their potential biological activity. The related compound, Methyl 2-bromomethylbenzoate, is a reactant in the preparation of a molecule with neuroprotective activity, suggesting that derivatives of this compound may also possess interesting pharmacological properties. cymitquimica.comchemicalbook.com In materials science, the bromo-functionality could be utilized for the synthesis of novel polymers or functional materials. For instance, bromo-substituted compounds have been used in the synthesis of polymers for carbon dioxide capture and in the development of optical sensors. nih.gov The ability to introduce a chiral center via enantioselective synthesis further expands the potential for creating materials with unique chiroptical or recognition properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 2-(1-bromoethyl)benzoate, and how can reaction conditions be optimized?
- Methodological Answer : Two primary routes are suggested:
Esterification : React 2-(1-bromoethyl)benzoic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux. This method mirrors protocols used for analogous esters, achieving yields up to 83% with purity confirmed by NMR and melting point analysis .
Bromination : Introduce bromine to methyl 2-vinylbenzoate using HBr and a peroxide initiator at 0°C. Optimize stoichiometry and solvent polarity to minimize diastereomer formation, as seen in bromomethyl benzoate syntheses .
- Table 1 : Hypothetical Reaction Optimization
| Method | Conditions | Yield* | Key Analysis Techniques |
|---|---|---|---|
| Esterification | H₂SO₄, MeOH, reflux | 83% | ¹H/¹³C NMR, MP |
| Bromination | HBr, peroxide, 0°C | 75% | GC-MS, X-ray diffraction |
| *Yields based on analogous reactions in . |
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to identify the ester carbonyl (δ ~165-170 ppm) and bromoethyl CH₂Br signals (δ 3.5-4.5 ppm). Mass spectrometry (EI-MS) for molecular ion validation.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement and Mercury for visualization of bond lengths/angles (e.g., C-Br ~1.9–2.0 Å) .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies between computational predictions and experimental bond lengths in the bromoethyl group?
- Methodological Answer :
- Refine SCXRD data using SHELXL with anisotropic displacement parameters to account for thermal motion . Compare experimental bond lengths (C-Br, C-O) with DFT-optimized structures. Utilize Mercury’s packing similarity tool to benchmark against Cambridge Structural Database entries .
- Example: If computational models predict C-Br = 1.94 Å but experiments show 1.98 Å, assess solvent effects or crystal packing forces during refinement.
Q. What strategies mitigate racemization during nucleophilic substitution at the bromoethyl site?
- Methodological Answer :
- Conditions : Use low temperatures (0–5°C) and aprotic solvents (e.g., DMF) to stabilize the transition state.
- Leaving Group Stability : Evaluate alternatives (e.g., tosylates) for improved stereochemical control, as seen in substituted benzoate derivatives .
- Monitoring : Track enantiomeric excess via chiral HPLC or circular dichroism.
Q. How should researchers address unexpected byproducts in synthesis, such as diastereomers or hydrolysis products?
- Methodological Answer :
- Analytical Workflow :
Chromatography : HPLC or GC-MS to separate impurities.
Structural Confirmation : SCXRD (SHELX ) for crystalline byproducts; ¹H NMR coupling constants to identify stereoisomers.
Mechanistic Insight : Hydrolysis of the ester or bromide can occur under protic conditions—use inert atmospheres and molecular sieves to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
